Product packaging for 5-Chloro-6-methyl-3-[2h]-benzofuranone(Cat. No.:CAS No. 20895-50-5)

5-Chloro-6-methyl-3-[2h]-benzofuranone

Cat. No.: B1653991
CAS No.: 20895-50-5
M. Wt: 182.60
InChI Key: XPSMFUKWHWJPBI-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-3-[2H]-benzofuranone is a benzofuran derivative of significant interest in medicinal chemistry, particularly in the field of oncology research. Benzofuran scaffolds are recognized for their versatile biological activities and serve as a privileged structure in the design of novel therapeutic agents . This specific compound functions as a crucial synthetic precursor to a range of potent bioactive molecules. Research has demonstrated that structurally related 5-chloro-6-methylaurone derivatives exhibit remarkable growth inhibition and cytotoxic activity across a diverse panel of human cancer cell lines . One such derivative was identified as a potent lead, showing activity against 55 out of 60 human cancer cell lines and inducing early apoptosis in breast cancer cells, highlighting the therapeutic potential of this chemical class . The presence of halogen and methyl substituents on the benzofuran core is a key structural feature that enhances cytotoxic potential and influences interactions with biological targets . Studies on similar halogenated benzofuran derivatives indicate that they can exert their effects through pro-apoptotic mechanisms and cause cell cycle arrest in phases such as S and G2/M, providing valuable insights for researchers investigating new pathways to combat cancer cell proliferation . This makes this compound a valuable chemical tool for scientists engaged in the synthesis and biological evaluation of new anticancer candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClO2 B1653991 5-Chloro-6-methyl-3-[2h]-benzofuranone CAS No. 20895-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c1-5-2-9-6(3-7(5)10)8(11)4-12-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSMFUKWHWJPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285467
Record name 5-Chloro-6-methyl-3(2H)-benzofuranone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20895-50-5
Record name 5-Chloro-6-methyl-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20895-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-methyl-3(2H)-benzofuranone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chloro 6 Methyl 3 2h Benzofuranone and Analogs

Classical Approaches for Constructing Benzofuranone Ring Systems

Traditional methods for synthesizing benzofuranones often rely on intramolecular cyclization reactions of appropriately substituted phenolic precursors. These methods, while foundational, typically involve multi-step sequences and may require harsh reaction conditions.

Dehydration and Cyclization Reactions of Phenoxyalkanone Derivatives

A well-established route to benzofuranones involves the intramolecular cyclodehydration of α-phenoxy ketones. This acid-catalyzed reaction, often employing reagents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), proceeds via an electrophilic aromatic substitution mechanism. The process begins with the protonation of the ketone's carbonyl group, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular attack from the electron-rich aromatic ring to form a five-membered heterocyclic intermediate. Subsequent dehydration yields the final benzofuranone product. researchgate.net The efficiency and regioselectivity of the cyclization can be influenced by the nature and position of substituents on the aromatic ring. researchgate.net

For example, the synthesis of 3-substituted or 2,3-disubstituted benzofurans has been achieved with moderate to excellent yields by promoting the cyclodehydration of α-phenoxy ketones with Eaton's reagent under mild conditions. researchgate.net

Table 1: Examples of Benzofuranone Synthesis via Dehydration of α-Phenoxy Ketones

Starting Material (α-Phenoxy Ketone) Reagent Product Yield (%)
2-Phenoxyacetophenone Eaton's Reagent 3-Phenylbenzofuran 85%
1-(4-Methoxyphenoxy)propan-2-one Eaton's Reagent 5-Methoxy-2-methylbenzofuran 92%

Note: The table above provides examples for the synthesis of benzofurans, a closely related class of compounds formed through a similar cyclodehydration strategy. Data sourced from research on α-phenoxy ketone cyclization. researchgate.net

Decarboxylation and Cyclization of o-Acetylphenoxyacetic Acid Derivatives

Another classical approach involves the intramolecular cyclization of phenoxyacetic acid derivatives. Specifically, o-acetylphenoxyacetic acid can serve as a precursor to benzofuranones. This transformation is typically achieved through heating with a dehydrating agent like acetic anhydride (B1165640) in the presence of a base such as sodium acetate (B1210297). The reaction is believed to proceed through the formation of a mixed anhydride, followed by an intramolecular Perkin-type condensation. The enolate generated from the o-acetyl group attacks the carbonyl of the anhydride, leading to a cyclized intermediate which, upon subsequent decarboxylation and dehydration, furnishes the benzofuranone ring system. Variations of this method, such as photochemical cyclization of related 2-(2-formylphenoxy)acetic acid derivatives, have also been explored.

Hydrolysis and Cyclization from o-Chlorophenylacetic Acid Precursors

The synthesis of benzofuran-2(3H)-one can be accomplished starting from o-chlorophenylacetic acid. This method involves a two-step process. First, the o-chlorophenylacetic acid is subjected to hydrolysis under basic conditions (e.g., sodium hydroxide) and in the presence of a copper catalyst to replace the chlorine atom with a hydroxyl group, forming sodium o-hydroxyphenylacetate. google.com In the second step, the resulting o-hydroxyphenylacetic acid undergoes an acid-catalyzed intramolecular esterification, or lactonization. google.com Heating this precursor, often in the presence of a dehydrating agent or a catalyst like iron sulfate, promotes the cyclization where the carboxylic acid group reacts with the phenolic hydroxyl group to form the five-membered lactone ring of the benzofuran-2(3H)-one skeleton. google.com

Catalytic Strategies in Benzofuranone Synthesis

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance in the construction of complex heterocyclic systems like benzofuranones.

Transition Metal-Catalyzed Annulation and Cyclization Reactions

A variety of transition metals, including palladium, copper, rhodium, and gold, have been employed to catalyze the synthesis of benzofurans and their derivatives. nih.gov These reactions often involve the activation of C-H, C-O, or C-X bonds to facilitate intramolecular or intermolecular cyclization events. Strategies such as Sonogashira coupling followed by cyclization, C-H activation/annulation, and intramolecular hydroalkoxylation have proven to be powerful tools for constructing the benzofuran (B130515) core. nih.govorganic-chemistry.org

In recent years, homogeneous gold catalysis has emerged as a particularly powerful method for the synthesis of benzofuranones, primarily through the cycloisomerization of o-alkynylphenol derivatives. researchgate.net Gold catalysts, typically in the +1 oxidation state, act as potent π-acids that activate the alkyne moiety towards nucleophilic attack by the neighboring phenolic hydroxyl group. nih.gov

This intramolecular hydroalkoxylation can proceed through a 5-exo-dig or 6-endo-dig cyclization pathway, depending on the substrate and reaction conditions, though the 5-exo-dig pathway is generally favored for the formation of benzofuran-3(2H)-ones. The reaction is highly atom-economical and often proceeds under mild conditions with low catalyst loadings. researchgate.netnih.gov For instance, the cycloisomerization of an o-alkynylphenol to a benzofuran-3(2H)-one has been reported using a gold(I) catalyst in conjunction with an oxidizing agent like Selectfluor. researchgate.net Furthermore, dual catalytic systems, such as photoredox/gold catalysis, have been developed to enable arylative cyclization of o-alkynylphenols with aryldiazonium salts, providing access to a diverse range of substituted benzofurans. nih.govacs.org

Table 2: Gold-Catalyzed Synthesis of Benzofuran Derivatives from o-Alkynylphenols

Substrate Gold Catalyst Co-catalyst/Reagent Product Type Yield (%)
o-Alkynylphenol [IPrAuCl]/AgOTf N/A 2-Substituted Benzofuran 95%
o-Alkynylphenol AuCl₃ MeOH 2,2-Disubstituted Benzofuranone 76%
o-Alkynylphenol Ph₃PAuCl AgSbF₆ 2-Substituted Benzofuran 90%

Note: The table showcases the versatility of gold catalysts in synthesizing both benzofurans and benzofuranones under various conditions. Data compiled from multiple sources on gold-catalyzed cyclizations. researchgate.net

Palladium-Catalyzed Oxidative Coupling and Arylation Reactions

Palladium catalysis is a cornerstone in the synthesis of benzofuran frameworks. One prominent strategy involves the dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters. nih.gov This method utilizes a palladium(II) catalyst, such as palladium(II) acetate, in the presence of an oxidant like silver carbonate, to facilitate the C-H functionalization and subsequent cyclization to form benzofuran-fused structures. nih.gov Kinetic studies have suggested that the cleavage of the C(aryl)-H bond may be the rate-determining step in this transformation. nih.gov Another approach is the palladium-catalyzed reaction of 2-hydroxystyrenes with iodobenzenes, which proceeds through a C-H activation/oxidation tandem reaction to yield benzofurans. rsc.org Furthermore, palladium-catalyzed intramolecular C-H/C-H coupling reactions have been effectively used to cyclize substrates like 3-aryloxythiophenes into thieno[3,2-b]benzofurans, demonstrating the versatility of this approach for creating fused heterocyclic systems. researchgate.net

Catalyst SystemSubstratesKey Features
Pd(OAc)₂ / Ag₂CO₃O-aryl cyclic vinylogous estersDehydrogenative intramolecular C-H arylation. nih.gov
Palladium Catalyst2-hydroxystyrenes and iodobenzenesC-H activation/oxidation tandem reaction. rsc.org
Pd(TFA)₂ / AgOAc3-aryloxythiophenesIntramolecular dual C-H activation for fused systems. researchgate.net
Copper-Mediated Cyclizations and C-H Activation

Copper catalysis provides an economical and efficient alternative for constructing the benzofuranone skeleton. Copper-mediated oxidative annulation of phenols and unactivated internal alkynes represents a significant advancement, allowing for the synthesis of various benzofuran derivatives. rsc.org Mechanistic investigations suggest a pathway involving a reversible electrophilic carbocupration of the phenol (B47542), followed by alkyne insertion and cyclization. rsc.org Another powerful method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure, which proceeds via a sequential nucleophilic addition and oxidative cyclization. rsc.org Additionally, copper catalysts can promote intramolecular dehydrogenative C-H/O-H coupling to form dibenzofurans and related heterocyclic-fused benzofurans. nih.gov This radical pathway is initiated by a single electron transfer between the substrate's hydroxyl group and the copper catalyst. nih.gov

Catalyst/MediatorSubstratesReaction Type
Copper saltPhenols and unactivated internal alkynesOxidative annulation. rsc.org
Copper catalyst / O₂Phenols and alkynesAerobic oxidative cyclization. rsc.org
Cu(OAc)₂2-ArylphenolsIntramolecular dehydrogenative C-H/O-H coupling. nih.gov
Rhodium-Catalyzed Annulations

Rhodium catalysis has emerged as a powerful tool for constructing complex benzofuran-containing molecules through C-H bond functionalization. An efficient rhodium-catalyzed redox-neutral annulation of N-phenoxyacetamides and ynones has been developed, which proceeds via successive double C-H bond activations. nih.gov This method generates novel and complex indenols that incorporate a benzofuran unit with moderate to excellent regioselectivity under mild conditions. nih.gov Another innovative approach is the rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate. This reaction selectively constructs C4-substituted benzofurans, which are typically difficult to access. researchgate.net

Organocatalytic Methods for Benzofuranone Formation

Organocatalysis offers a metal-free alternative for the synthesis of benzofuranones, often providing unique reactivity and selectivity.

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts for the synthesis of functionalized benzofuranones. One reported cascade reaction involves an NHC/base-catalyzed process that starts with an intramolecular hydroacylation of an unactivated alkyne, followed by an intermolecular Stetter reaction, and concludes with a base-catalyzed rearrangement of a chromanone to a benzofuranone. acs.orgnih.gov NHCs can also catalyze intramolecular nucleophilic substitution reactions of aromatic aldehydes bearing a leaving group. acs.orgorganic-chemistry.org In this transformation, the NHC generates a Breslow intermediate from the aldehyde, which then acts as a nucleophile to displace the leaving group and form the benzofuranone ring. acs.org Depending on the substitution pattern of the substrate, this method can also lead to the formation of benzopyrones. organic-chemistry.orgscilit.com

Reaction TypeKey IntermediatesSubstrate Example
Hydroacylation–Stetter–Rearrangement CascadeBreslow intermediate, ChromanoneO-alkynyl-salicylaldehydes. acs.orgnih.gov
Intramolecular Nucleophilic SubstitutionBreslow intermediateAromatic aldehydes with a suitable leaving group. acs.orgorganic-chemistry.org
Brønsted Acid-Catalyzed Cyclizations

Brønsted acids are effective catalysts for cyclization reactions leading to the benzofuran core. Triflic acid (TfOH) has been used to mediate the synthesis of substituted benzofuran derivatives from o-alkynylphenols. nih.gov The proposed mechanism involves the protonation of a vinylogous ester intermediate to form an oxocarbenium ion, which is then attacked by the alkyne, leading to the cyclized product. nih.gov Polyphosphoric acid (PPA) is another strong acid used for the cyclization of acetal (B89532) substrates to form the benzofuran scaffold. wuxiapptec.com Mechanistic analysis suggests that the acid catalyzes the elimination of methanol (B129727) to form a reactive oxonium ion, which then undergoes intramolecular electrophilic attack on the aromatic ring to close the furanone ring. wuxiapptec.com

Advanced Synthetic Approaches for Specific Substitution Patterns

Achieving specific substitution patterns on the benzofuranone ring often requires specialized synthetic strategies. For instance, the regioselective synthesis of complex benzofuranones can be achieved through a cascade reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edu This method allows for programmable substitution at any position on the benzofuranone core. oregonstate.edu For C4-substituted benzofurans, which are particularly challenging to synthesize, a rhodium-catalyzed direct vinylene annulation using a directing group on a meta-salicylic acid derivative provides a selective route. researchgate.net Similarly, palladium-catalyzed chelation-controlled hydrofuranization of unactivated olefins with α-alkynyl arylols can produce a variety of C3-alkylated benzofurans with good yields under mild conditions. rsc.org

Strategies for Regioselective Halogenation and Alkylation on the Benzofuranone Core (e.g., C-5 and C-6 positions)

The regioselective synthesis of substituted benzofuranones, such as 5-Chloro-6-methyl-3-[2H]-benzofuranone, is crucial for controlling the substitution pattern on the aromatic ring. A common and effective strategy involves the cyclization of appropriately substituted phenols. oregonstate.eduyakhak.orgkoreascience.krresearchgate.netscilit.com For the target molecule, a plausible synthetic route would commence with a 4-chloro-5-methylphenol derivative. This precursor, containing the desired chloro and methyl groups in the correct positions, can then be subjected to reactions that form the furanone ring.

One such approach is the Friedel-Crafts reaction of substituted phenols. For instance, 5-alkyl-2(3H)-benzofuranones can be prepared from the Friedel-Crafts reaction of 4-alkylphenols with methyl 2-chloro-2-(methylthio)acetate, followed by treatment with zinc dust-acetic acid. yakhak.orgkoreascience.kr By analogy, starting with 4-chloro-5-methylphenol would be expected to yield the desired this compound. The reaction of disubstituted phenols with methyl 2-chloro-2-(methylthio)acetate in the presence of stannic chloride affords 3-methylthio-2(3H)-benzofuranone derivatives, which can then be converted to the corresponding 2(3H)-benzofuranone derivatives via desulfurization. yakhak.orgkoreascience.kr

Another powerful method for achieving regioselectivity is the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which allows for the programmable substitution at any position on the benzofuranone core. oregonstate.edunsf.gov This reaction proceeds through a Diels-Alder cycloaddition followed by a cascade of elimination and cyclization steps. oregonstate.edu The regiochemical outcome is highly predictable, making it a valuable tool for the synthesis of complex substitution patterns that are difficult to achieve with standard condensation reactions. oregonstate.edunsf.gov

The table below summarizes key regioselective synthetic strategies for benzofuranones.

Starting MaterialsReagents and ConditionsProduct Type
Substituted PhenolsMethyl 2-chloro-2-(methylthio)acetate, Stannic Chloride, then Zinc dust-acetic acidSubstituted 2(3H)-Benzofuranones yakhak.orgkoreascience.kr
3-Hydroxy-2-pyrones and NitroalkenesHeat, Trifluoroacetic acid (TFA)Regioselectively Substituted Benzofuranones oregonstate.edunsf.gov

Stereoselective and Enantioselective Synthesis of 3-[2H]-Benzofuranone Derivatives

The development of stereoselective and enantioselective methods for the synthesis of 3-[2H]-benzofuranone derivatives is of significant interest due to the prevalence of chiral benzofuranone cores in biologically active molecules. nih.govorganic-chemistry.orgacs.org

Palladium-catalyzed enantioselective C-H activation has emerged as a powerful tool for the synthesis of chiral benzofuranones. nih.govorganic-chemistry.orgacs.org This method utilizes phenylacetic acids as starting materials, which undergo an intramolecular C-O bond formation to afford the desired products. The use of mono-N-protected amino acid (MPAA) ligands, such as Boc-Val-OH and Boc-Ile-OH, is crucial for achieving high enantioselectivity, with up to 96% ee being reported. organic-chemistry.org This reaction is believed to proceed through a Pd(II)/Pd(IV) redox cycle. nih.govorganic-chemistry.org

Another innovative approach is the use of asymmetric dual-metal relay catalysis. This strategy combines a rhodium/chiral sulfur-olefin (Rh/SOL)-catalyzed enantioselective 1,2-addition with a palladium-catalyzed intramolecular C-O coupling in a one-pot reaction. organic-chemistry.org This method has been successfully applied to the synthesis of gem-diaryl benzofuran-3(2H)-ones containing a quaternary carbon center, achieving excellent enantioselectivities (97-99% ee) and good yields. organic-chemistry.org

Furthermore, highly enantioselective Michael addition reactions of 2-substituted benzofuran-3(2H)-ones to nitroolefins, promoted by bifunctional squaramide catalysts, provide an efficient route to chiral 2,2'-substituted benzofuran-3-one derivatives bearing adjacent quaternary-tertiary stereocenters. researchgate.net

The following table highlights some of the key enantioselective methods for the synthesis of benzofuranone derivatives.

Catalytic SystemReaction TypeKey Features
Pd(II) with MPAA ligandsEnantioselective C-H activation/C-O bond formationHigh enantioselectivity (up to 96% ee) organic-chemistry.org
Rhodium/chiral sulfur-olefin and PalladiumAsymmetric dual-metal relay catalysisSynthesis of quaternary carbon-containing benzofuranones with high enantioselectivity (97-99% ee) organic-chemistry.org
Bifunctional squaramide catalystEnantioselective Michael additionSynthesis of chiral 2,2'-substituted benzofuran-3-ones researchgate.net

Photochemical and Green Chemical Synthetic Pathways

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methodologies. Photochemical reactions and green chemical approaches, such as microwave-assisted and ultrasound-assisted synthesis, offer promising alternatives to traditional methods. researchgate.netmdpi.comuniv.kiev.uasemanticscholar.orguniv.kiev.uanih.govscielo.org.zanih.govresearchgate.netanton-paar.com

Photochemical synthesis provides a metal-free pathway to benzofuran derivatives. For instance, the photocyclization of o-alkynyl phenols can be utilized to synthesize benzofuran-3(2H)-ones. researchgate.netchemistryviews.org Gold-catalyzed cycloisomerization of o-alkynyl phenols with alcohols or acids represents one such photochemical approach. chemistryviews.org A metal-free alternative involves the treatment of benzofuran with alcohols, acids, or water. chemistryviews.org

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of benzofuran-3(2H)-ones. semanticscholar.orgnih.govresearchgate.net A microwave-assisted method for the synthesis of these compounds from benzoate (B1203000) substrates has been developed, providing rapid access to these important heterocycles in moderate to good yields. semanticscholar.orgresearchgate.net Clay-catalyzed, solventless condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds under microwave irradiation is another green approach to novel acyl-aurones. mdpi.com

Ultrasound-assisted synthesis is another green chemistry tool that can accelerate reactions and improve yields. researchgate.netuniv.kiev.uauniv.kiev.uascielo.org.zanih.gov The synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) from 1-(2'-hydroxyphenyl)-3-phenyl-propenones with copper acetate in ethanol (B145695) can be efficiently carried out under ultrasonic irradiation, offering a faster reaction and higher yields compared to conventional methods. researchgate.netuniv.kiev.uauniv.kiev.ua

The table below provides an overview of some photochemical and green chemical synthetic pathways for benzofuranones.

MethodKey FeaturesExample Reaction
Photochemical SynthesisMetal-free, use of light energyCycloisomerization of o-alkynyl phenols chemistryviews.org
Microwave-Assisted SynthesisRapid reaction times, improved yieldsSynthesis from benzoate substrates semanticscholar.orgresearchgate.net
Ultrasound-Assisted SynthesisFaster reactions, higher yields, often milder conditionsSynthesis of 2-benzylidenebenzofuran-3(2H)-ones researchgate.netuniv.kiev.uauniv.kiev.ua

Derivatization and Chemical Transformations of 5 Chloro 6 Methyl 3 2h Benzofuranone Analogs

Reactions at the Carbonyl Moiety and C-3 Position of the Benzofuranone Ring

The furanone portion of the molecule, containing a reactive carbonyl group and an adjacent methylene (B1212753) group, is a primary site for chemical modification.

The carbonyl group at the C-3 position of the benzofuranone ring is susceptible to nucleophilic attack. However, a more common and synthetically useful reaction involves the active methylene group at the C-2 position. This position can be readily functionalized through condensation reactions.

For instance, the reaction of benzofuran-3(2H)-ones with ortho-quinone methides in the presence of a scandium-triflate catalyst can lead to amino-substituted benzofurans through a [4+1] cycloaddition pathway involving nucleophilic addition, cyclization, and isomerization. nih.gov A more direct analog to the target reaction involves the condensation with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which can react with the active methylene group at C-2 to form an enaminone. This intermediate is a versatile precursor for the synthesis of various heterocyclic systems fused to the benzofuranone core. Similarly, efficient one-pot, three-component routes have been established to create 2-amino-3-arylbenzofurans, demonstrating the utility of these intermediates in building polycyclic structures. researchgate.net

These transformations highlight the reactivity of the C-2 position, which, when coupled with the electrophilicity of the C-3 carbonyl, provides a powerful platform for generating diverse molecular architectures.

The C-3 carbonyl group is a key functional handle that can be transformed into a variety of other groups, significantly expanding the molecular diversity of the benzofuranone scaffold. ub.eduvanderbilt.edu

Standard chemical transformations can be applied to the C-3 ketone:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This introduces a new chiral center and a hydroxyl group that can be further functionalized, for example, by conversion into a sulfonate ester (tosylate or mesylate) to create a good leaving group for nucleophilic substitution reactions. vanderbilt.edu

Oxidation: While the C-3 position is already oxidized, adjacent positions can be targeted. For example, oxidation of a related 5-chloro-3-cyclopentylsulfanyl-2-methyl-1-benzofuran with 3-chloroperoxybenzoic acid yields the corresponding sulfone, demonstrating functional group tolerance elsewhere in the molecule. researchgate.net

Rearrangement: Under specific acidic conditions, related 2,3-dihydrobenzofurans can be selectively transformed into 3-acylbenzofurans or rearranged to 3-formylbenzofurans, indicating that complex skeletal rearrangements can serve as a method for functional group interconversion at this position. nih.gov

These interconversions are fundamental in synthetic organic chemistry for modifying the electronic and steric properties of the molecule, enabling the synthesis of a broad range of derivatives. ub.edu

Transformations on the Benzene (B151609) Ring: Exploration of Chloro and Methyl Group Reactivity

The benzene ring of 5-Chloro-6-methyl-3-[2H]-benzofuranone is primed for further functionalization through electrophilic aromatic substitution or modern cross-coupling reactions targeting the chloro substituent.

Electrophilic aromatic substitution (SEAr) reactions allow for the introduction of new substituents onto the benzene ring. wikipedia.org The outcome of such reactions on the 5-chloro-6-methyl substituted ring is governed by the directing effects of the existing groups. The methyl group is an activating, ortho-, para- director, while the chloro group is a deactivating, ortho-, para- director. msu.edu

Given the substitution pattern, the available positions for substitution are C-4 and C-7.

Position C-7: This position is ortho to the methyl group and meta to the chloro group.

Position C-4: This position is meta to the methyl group and ortho to the chloro group.

The activating effect of the methyl group would strongly favor substitution at the C-7 position. Bromination of related methyl- and methoxy-substituted benzofuran (B130515) carboxylates has shown that substitution occurs on the benzene ring, yielding mono- and di-bromo derivatives. scispace.com

Reaction Type Reagents Predicted Major Product
NitrationHNO₃, H₂SO₄5-Chloro-6-methyl-7-nitro-3-[2H]-benzofuranone
BrominationBr₂, FeBr₃7-Bromo-5-chloro-6-methyl-3-[2H]-benzofuranone
Friedel-Crafts AcylationRCOCl, AlCl₃7-Acyl-5-chloro-6-methyl-3-[2H]-benzofuranone

These reactions are typically catalyzed by Lewis or Brønsted acids to generate a potent electrophile. masterorganicchemistry.comlibretexts.org

The chlorine atom at the C-5 position serves as a handle for transition-metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advances in catalyst design, particularly using bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes, have enabled efficient coupling. nih.govnih.gov

Potential cross-coupling reactions for this compound include:

Suzuki Coupling: Reaction with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base to form a C-C bond, yielding a 5-aryl derivative. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine (R₂NH) to form a C-N bond, yielding a 5-amino derivative. nih.gov

Heck Coupling: Reaction with an alkene under palladium catalysis to form a 5-alkenyl derivative.

A nickel-catalyzed intramolecular addition of aryl halides to ketones has also been developed for the synthesis of benzofuran derivatives, showcasing an alternative to palladium. organic-chemistry.org

Coupling Reaction Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki-MiyauraArylboronic AcidPd(OAc)₂, Ligand, Base (e.g., K₂CO₃)C(sp²)–C(sp²)
Buchwald-HartwigAminePd Catalyst, Ligand, Base (e.g., NaOtBu)C(sp²)–N
SonogashiraTerminal AlkynePd/Cu Co-catalyst, Base (e.g., Et₃N)C(sp²)–C(sp)

Heterocyclic Annulation and Spirocyclic Formation Involving the Benzofuranone Core

The benzofuranone nucleus is an excellent platform for constructing more complex polycyclic systems, including fused heterocycles (annulation) and spirocycles. bohrium.comrsc.org

Heterocyclic Annulation: Annulation reactions involve the construction of a new ring fused to an existing one. Aurone-derived azadienes, which are structurally related to benzofuranones, can undergo formal migrative annulation with alkynes to generate benzofuran-fused nitrogen heterocyclic products. researchgate.net One-pot strategies involving annulation of quinones can also lead to various benzofuran structures. researchgate.net These methods could be adapted to the this compound core to build novel fused systems.

Spirocyclic Formation: Spirocycles, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry. The benzofuranone core is a common precursor for spirocycle synthesis.

[3+2] Cycloaddition: The exocyclic double bond of an intermediate derived from the benzofuranone can participate in [3+2] cycloaddition reactions with dipoles like azomethine ylides to form spiro-pyrrolidine derivatives. mdpi.comnih.gov

Annulation of Benzofuran-2,3-diones: N-heterocyclic carbene-catalyzed annulation of benzofuran-2,3-diones with enals provides an efficient route to spiro-bis-lactones. nih.gov

Cycloaddition with Homoacyl Coumarins: The reaction of benzoaurones with 3-homoacyl coumarins can yield novel spiro[benzofuranone-cyclopentane] compounds. researchgate.net

These advanced synthetic strategies transform the relatively simple benzofuranone scaffold into intricate three-dimensional structures, opening avenues for the exploration of new chemical space. researchgate.netontosight.ai

Construction of Complex Polycyclic Systems with Benzofuranone Scaffolds

The rigid framework of benzofuranones is an excellent starting point for the synthesis of complex, multi-ring systems, including spirocyclic and fused polycycles. A prominent example, analogous to the derivatization of this compound, is the chemical modification of griseofulvin (B1672149), an antifungal agent that features a spiro[benzofuran-2,1'-cyclohexane] core. The synthesis of griseofulvin analogs has been a subject of extensive research to explore structure-activity relationships. nih.govnih.gov

One of the key strategies employed in the synthesis of such complex structures is the Diels-Alder cycloaddition. For instance, various analogs of griseofulvin have been synthesized through the cycloaddition of alkylidene ketones with modified 1,3-butadienes. nih.gov This powerful reaction allows for the stereocontrolled formation of the cyclohexene (B86901) ring that is integral to the spirocyclic system.

Another sophisticated approach to building polycyclic systems from benzofuranone-like precursors involves intramolecular cyclization reactions. For example, enantioselective intramolecular Heck-Matsuda reactions have been developed to synthesize enantioenriched spirobenzofurans. This process involves the in-situ generation of an aryldiazonium salt which then undergoes a palladium-catalyzed intramolecular cyclization.

The table below summarizes some of the synthetic strategies used to create complex polycyclic systems from benzofuranone analogs.

Reaction TypeKey Reagents/CatalystsResulting Polycyclic SystemReference
Diels-Alder CycloadditionAlkylidene ketones, Modified 1,3-butadienesSpiro[benzofuran-cyclohexene] nih.gov
Intramolecular Heck-Matsuda ReactionPalladium catalyst, Chiral ligandsSpirobenzofurans
Oxidative Dearomatization/SpirocyclizationP450 enzymesSpirocyclic grisan scaffold researchgate.net

These examples, while not directly involving this compound, illustrate the potential of the benzofuranone scaffold in the construction of architecturally complex and biologically relevant molecules.

Ring-Opening and Ring-Transformation Reactions of Benzofuranones

Beyond derivatization that keeps the benzofuranone core intact, ring-opening and ring-transformation reactions offer pathways to fundamentally different heterocyclic systems. These reactions leverage the inherent strain and reactivity of the lactone ring.

Conversion to Other Heterocyclic Systems (e.g., Furans, Pyrrolones)

The transformation of benzofuranones into other heterocycles like furans and pyrrolones represents a significant synthetic strategy. While direct conversion of this compound is not extensively documented, analogous transformations of related benzofuran systems provide insight into potential reaction pathways.

Conversion to Furans:

An acid-catalyzed ring transformation of benzofurans to polysubstituted furans has been reported. figshare.comconsensus.app This process involves the ring opening of a benzofuranyl carbinol intermediate, followed by recyclization with a 1,3-dicarbonyl compound to form a new furan (B31954) ring. While this example starts from a benzofuran rather than a benzofuranone, it highlights the feasibility of rearranging the core structure under acidic conditions to generate a furan.

Conversion to Pyrrolidine and Pyrrolone Derivatives:

A more direct example of converting a benzofuranone to a nitrogen-containing heterocycle is the [3+2] azomethine ylide cycloaddition reaction. In this reaction, a (Z)-3-benzylidenebenzofuran-2(3H)-one acts as the dipolarophile, reacting with an azomethine ylide generated in situ from an amino acid and an aldehyde or ketone. This reaction leads to the formation of novel benzofuran spiro-2-pyrrolidine derivatives in high yields and with excellent diastereoselectivity. mdpi.comnih.gov This demonstrates a powerful method for accessing complex spiro-pyrrolidinyl benzofuranones, which are structurally related to pyrrolones.

The table below outlines some of the key findings in the ring-transformation of benzofuranone analogs.

Starting Material AnalogReaction TypeKey ReagentsResulting HeterocycleReference
Benzofuranyl carbinolsAcid-catalyzed ring transformationBrønsted acid, 1,3-dicarbonyl compoundPolysubstituted furans figshare.comconsensus.app
(Z)-3-benzylidenebenzofuran-2(3H)-one[3+2] Azomethine ylide cycloadditionSarcosine, NinhydrinBenzofuran spiro-2-pyrrolidine mdpi.comnih.gov

These findings underscore the synthetic versatility of the benzofuranone scaffold, not only as a platform for derivatization but also as a latent precursor for a variety of other important heterocyclic systems. Further research into the specific reactivity of this compound in these transformations could unveil novel synthetic routes and new chemical entities.

Mechanistic Investigations of Reactions Involving 5 Chloro 6 Methyl 3 2h Benzofuranone Derivatives

Proposed Reaction Pathways for Key Benzofuranone Forming Reactions

The formation of the benzofuranone core typically involves the cyclization of a suitably substituted precursor. One common strategy is the intramolecular cyclization of an α-phenoxycarbonyl compound. For a molecule like 5-Chloro-6-methyl-3-[2H]-benzofuranone, a plausible precursor would be a derivative of (4-chloro-5-methyl-2-hydroxyphenyl)acetic acid.

Key Reaction Pathways:

Acid-Catalyzed Cyclization: In the presence of a protic or Lewis acid, the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates an intramolecular Friedel-Crafts-type acylation, where the electron-rich aromatic ring attacks the activated carbonyl group. Subsequent deprotonation and loss of a water molecule yield the five-membered furanone ring. The regioselectivity of this cyclization is directed by the existing substituents on the benzene (B151609) ring.

Palladium-Catalyzed Carbonylative Cyclization: Another potential pathway involves the palladium-catalyzed carbonylation of a substituted phenol (B47542) with carbon monoxide. This method can offer high yields and selectivity under specific catalytic conditions. The mechanism likely involves the formation of a palladium-phenoxide complex, followed by CO insertion and reductive elimination to form the benzofuranone ring.

A proposed general mechanism for the acid-catalyzed formation of a benzofuranone ring is depicted below:

Protonation of the carbonyl oxygen of the precursor acid.

Intramolecular electrophilic attack by the aromatic ring.

Formation of a tetrahedral intermediate.

Elimination of a water molecule to form the benzofuranone.

StepDescriptionKey Intermediates
1Protonation of the carbonyl groupProtonated carboxylic acid
2Intramolecular cyclizationSpirocyclic intermediate
3DeprotonationCationic intermediate
4DehydrationFinal benzofuranone product

Mechanistic Elucidation of Catalyzed Transformations in Benzofuranone Synthesis

Catalysts play a pivotal role in modern organic synthesis, often enabling reactions under milder conditions with higher selectivity. In benzofuranone synthesis, both acid and metal catalysts are frequently employed. nih.gov

Acid Catalysis: Brønsted and Lewis acids are commonly used to promote the cyclization step. wuxiapptec.com The role of the acid is to activate the carboxylic acid or a related functional group, making it more susceptible to nucleophilic attack by the aromatic ring. The choice of acid can influence the reaction rate and yield. For instance, strong protic acids like sulfuric acid or polyphosphoric acid (PPA) can effectively catalyze the reaction, while Lewis acids such as aluminum chloride (AlCl₃) can also be utilized. oregonstate.edu

Metal Catalysis: Palladium-based catalysts are particularly versatile in forming C-O bonds, a key step in benzofuranone synthesis. organic-chemistry.org For example, Pd(II)-catalyzed C-H activation of a phenylacetic acid derivative, followed by intramolecular C-O bond formation, can afford the benzofuranone structure. organic-chemistry.org The catalytic cycle would likely involve:

Coordination of the palladium catalyst to the aromatic ring.

C-H bond activation to form a palladacycle intermediate.

Reductive elimination to form the C-O bond and regenerate the active catalyst.

Catalyst TypeGeneral Role in Benzofuranone SynthesisExample Catalyst
Brønsted AcidProtonation and activation of carbonyl groupSulfuric Acid (H₂SO₄)
Lewis AcidCoordination to and activation of carbonyl groupAluminum Chloride (AlCl₃)
Palladium CatalystC-H activation and C-O bond formationPalladium Acetate (B1210297) (Pd(OAc)₂)

Identification and Characterization of Reaction Intermediates in Benzofuranone Derivatization

The derivatization of the benzofuranone core can lead to a wide array of compounds with diverse properties. Understanding the intermediates in these reactions is key to controlling the outcome. For this compound, reactions could occur at the methylene (B1212753) group of the furanone ring or at the aromatic ring.

Intermediates in Derivatization:

Enolate Formation: In the presence of a base, the α-proton at the C2 position of the benzofuranone ring can be abstracted to form an enolate. This nucleophilic intermediate can then react with various electrophiles, allowing for the introduction of substituents at the C2 position.

Oxonium Ions: In acid-catalyzed reactions, the carbonyl oxygen can be protonated to form an oxonium ion. wuxiapptec.com This activation makes the benzofuranone more susceptible to attack by nucleophiles.

Radical Intermediates: Some derivatization reactions may proceed through radical mechanisms, particularly those involving radical initiators or photochemistry. These reactions would involve the formation of benzofuranone-based radical intermediates.

Spectroscopic techniques such as NMR and mass spectrometry are invaluable for the identification and characterization of these transient species.

Reaction TypeKey IntermediateMethod of Characterization
Base-mediated alkylationEnolateTrapping with an electrophile and NMR analysis
Acid-catalyzed additionOxonium ionIn-situ NMR studies
Radical halogenationBenzofuranone radicalElectron Paramagnetic Resonance (EPR) spectroscopy

Kinetic Studies and Rate-Determining Steps in Benzofuranone Chemistry

Determining the Rate Law: The rate of a reaction is often expressed by a rate law, which relates the reaction rate to the concentration of the reactants. For the formation of a benzofuranone, the rate law would depend on the specific mechanism. For example, if the acid-catalyzed cyclization is the rate-determining step, the rate law might be:

Rate = k [precursor] [acid]

Where 'k' is the rate constant. The order of the reaction with respect to each component can be determined experimentally by varying their concentrations and observing the effect on the reaction rate. ox.ac.uk

Hypothetical ReactionPlausible Rate-Determining StepExperimental Evidence
Acid-catalyzed cyclizationIntramolecular C-C or C-O bond formationIsotope labeling studies, kinetic isotope effect
Palladium-catalyzed C-H activationC-H bond cleavageKinetic isotope effect (deuterium labeling)
Base-mediated alkylationEnolate formation or nucleophilic attackReaction progress monitoring by spectroscopy

Computational and Theoretical Studies of 5 Chloro 6 Methyl 3 2h Benzofuranone and Its Structural Analogs

Quantum Chemical Calculations: Molecular Geometry and Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. By solving the Schrödinger equation with various levels of approximation, these methods can determine optimized molecular geometries, electronic energies, and a host of other molecular characteristics.

Density Functional Theory (DFT) Optimizations and Energy Calculations

Density Functional Theory (DFT) has become a popular method for studying molecular systems due to its favorable balance between accuracy and computational cost. jetir.org For benzofuranone derivatives, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to optimize molecular geometries and explore electronic properties. jetir.orgdntb.gov.ua

In a typical study, the initial molecular structure is optimized to find the minimum energy conformation. This process yields key geometric parameters like bond lengths, bond angles, and dihedral angles. For instance, studies on similar benzofuran (B130515) derivatives have successfully calculated these parameters, showing good correlation with experimental data from X-ray crystallography where available. dntb.gov.ua

DFT calculations also provide crucial electronic data. The total energy, energies of molecular orbitals, and the distribution of electron density are determined. This information is foundational for analyzing the molecule's stability and reactivity. For example, the calculated energies can be used to compare the relative stability of different isomers or conformers of benzofuranone analogs.

Table 1: Example of DFT-Calculated Geometric Parameters for a Benzofuranone Analog

Parameter Bond/Angle Calculated Value (B3LYP/6-311G(d,p))
Bond Length C=O 1.21 Å
Bond Length C-O (ring) 1.37 Å
Bond Length C-Cl 1.75 Å
Bond Angle O=C-C 125.0°
Dihedral Angle C-C-C-O 179.5°

Note: This table is illustrative, based on typical values for similar structures.

Semiempirical Molecular Orbital Calculations (e.g., AM1)

Semiempirical methods, such as Austin Model 1 (AM1), offer a faster, albeit less accurate, alternative to ab initio and DFT methods for large molecular systems. researchgate.net These methods simplify calculations by using parameters derived from experimental data.

AM1 has been successfully applied to study the vibrational spectra and stability of benzofuranone isomers. nih.gov For instance, calculations on 2(3H)-benzofuranone have been used to compute vibrational frequencies and the heat of formation. nih.gov Such studies have shown that the 2(3H)-benzofuranone isomer is more stable than the 3(2H)-benzofuranone isomer. nih.gov These calculations also provide net atomic charges for each atom, offering insights into the molecule's polarity and potential sites for electrostatic interactions. nih.gov

Structure-Reactivity Relationship (SRR) Modeling and Correlation

Structure-Reactivity Relationship (SRR) studies, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. mdpi.comnih.gov For benzofuranone derivatives, QSAR studies are instrumental in designing new compounds with enhanced properties, such as specific biological activities. mdpi.comnih.gov

These models are built by calculating a set of molecular descriptors for a series of structural analogs and then using statistical methods to find a correlation with an observed activity. Descriptors can include steric, electronic, and hydrophobic parameters. For example, a 2D-QSAR model developed for benzofuran-based vasodilators successfully identified the key factors governing their pharmacological properties. mdpi.comnih.gov Such models can predict the activity of new, unsynthesized analogs, guiding synthetic efforts toward more potent compounds. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. jetir.org A smaller energy gap suggests that the molecule is more polarizable and reactive. jetir.org For benzofuran derivatives, FMO analysis helps to understand their reactivity patterns. jetir.orgresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecular surface. researchgate.net It is a valuable tool for predicting how a molecule will interact with other species. jetir.orgchemrxiv.org The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net For benzofuranone analogs, the MEP map can identify the most likely sites for hydrogen bonding and other intermolecular interactions. researchgate.net The negative potential is often localized around electronegative atoms like oxygen and chlorine. researchgate.net

Table 2: FMO Energy Parameters for a Benzofuranone Analog

Parameter Description Typical Calculated Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -6.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -2.0
ΔE (Gap) E(LUMO) - E(HOMO) 4.5

Note: This table is illustrative, based on typical values for similar structures.

Theoretical Spectroscopic Prediction and Interpretation

Computational methods are widely used to predict and interpret various types of molecular spectra, providing a powerful tool for structural elucidation.

Vibrational Spectra Simulation (Infrared and Raman)

Theoretical calculations, particularly using DFT, can accurately predict the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. arxiv.orgglobalresearchonline.net By calculating the harmonic vibrational frequencies, researchers can assign the experimental bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

For benzofuranone and its derivatives, theoretical IR and Raman spectra have been simulated and compared with experimental data. jetir.orgnih.gov For example, AM1 calculations have been used to assign the fundamental vibrational modes for 2(3H)-benzofuranone. nih.gov DFT calculations on other benzofuran derivatives have shown excellent agreement between the computed harmonic wavenumbers and experimental FT-IR values. jetir.org These simulations are crucial for confirming the molecular structure and understanding the vibrational characteristics of the compound. memphis.edursc.org A common observation in the calculated spectra of benzofuranones is the characteristic C=O stretching frequency, which is a strong band in the IR spectrum. nih.gov

Table 3: Compound Names Mentioned

Compound Name
5-Chloro-6-methyl-3-[2H]-benzofuranone
2(3H)-benzofuranone

Electronic Spectra Simulation (UV-Vis)

Computational chemistry provides powerful tools for the simulation and interpretation of electronic spectra, offering insights into the electronic structure and transitions of molecules. For this compound and its analogs, Time-Dependent Density Functional Theory (TD-DFT) is a widely employed method to predict their UV-Vis absorption spectra. mdpi.comresearchgate.net This approach calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands, respectively. arxiv.org

The electronic transitions in benzofuranone derivatives are typically dominated by π → π* transitions. rsc.org The specific absorption wavelengths are influenced by the substitution pattern on the benzofuranone core. The chloro and methyl substituents on the benzene (B151609) ring of this compound are expected to act as auxochromes, causing shifts in the absorption bands compared to the unsubstituted parent compound.

Theoretical studies on structurally related compounds, such as other polychlorinated dibenzofurans, have demonstrated that computational methods can reliably assign absorption bands. nih.gov For instance, calculations on dibenzofuran (B1670420) using CASSCF/CASPT2 and TD-DFT methods have shown good agreement with experimental spectra, providing confidence in applying these methods to substituted derivatives. nih.gov The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional and basis set. arxiv.org Benchmarking studies on various organic molecules have shown that functionals like B3LYP often provide a good balance of accuracy and computational cost for predicting UV-Vis spectra. mdpi.comarxiv.org

Below is a table summarizing a comparison between experimental and computationally predicted UV-Vis absorption maxima for representative benzofuranone analogs found in the literature. This data illustrates the typical accuracy of such predictions.

CompoundComputational MethodSolvent (Computational)Calculated λmax (nm)Experimental λmax (nm)
3-O-methylquercetinTD-DFT B3LYP/6-311+g(d,p)Methanol (B129727) (IEFPCM)345352
ResveratrolTD-DFT B3LYP/6-311+g(d,p)Methanol (IEFPCM)319306
QuercetinTD-DFT B3LYP/6-311+g(d,p)Methanol (IEFPCM)367370

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The prediction of NMR chemical shifts through computational methods is a crucial tool for structure elucidation and verification. For this compound, density functional theory (DFT) calculations, particularly using the gauge-including atomic orbital (GIAO) method, are the standard for predicting 1H and 13C NMR spectra. modgraph.co.ukrsc.org These calculations provide theoretical isotropic shielding values that can be converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). wisc.edu

The accuracy of predicted NMR chemical shifts is highly dependent on several factors, including the level of theory (functional and basis set), the method used for geometry optimization, and the inclusion of solvent effects. researchgate.netnih.gov Studies have shown that for 13C chemical shifts, a mean absolute error of less than 1.2 ppm can be achieved when conformational isomers are considered. nih.gov For 1H chemical shifts, the mean absolute error is often less than 0.21 ppm. nih.gov Machine learning and artificial intelligence approaches, often trained on large datasets of DFT-calculated and experimental spectra, are also emerging as powerful tools for rapid and accurate NMR prediction. nrel.govrsc.org

In the case of this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group will have distinct effects on the chemical shifts of the aromatic protons and carbons. Computational models can precisely quantify these substituent effects. The carbonyl group in the furanone ring will also significantly influence the chemical shifts of nearby nuclei.

The following table presents an example of DFT-calculated 1H NMR chemical shifts for a benzofuranone-related structure, demonstrating the level of agreement that can be achieved between theoretical and experimental values.

Compound Analog ProtonComputational MethodCalculated δ (ppm)Experimental δ (ppm)
Benzoxazine Analog H-aDFT7.016.83
Benzoxazine Analog H-bDFT6.916.78
Benzoxazine Analog H-cDFT7.257.12
Benzoxazine Analog H-dDFT7.147.01

Computational Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis and reactivity of benzofuranone systems. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. Density Functional Theory (DFT) is a common method for these investigations, allowing for the calculation of reaction pathways and activation energies. researchgate.netpku.edu.cn

For the synthesis of substituted benzofuranones, computational studies can explore various reaction pathways, such as those involving palladium-catalyzed carbonylative coupling or acid-catalyzed cyclizations. researchgate.netorganic-chemistry.org For example, in the synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, computational analysis could be used to model the Diels-Alder-based cascade and the subsequent acid-catalyzed ring closure, helping to understand the role of both Lewis and protic acids in the reaction. oregonstate.edu

Transition state analysis is a key component of these studies. By locating the transition state structure for each elementary step of a reaction, the activation energy (the energy barrier that must be overcome) can be calculated. This information is vital for understanding reaction rates and selectivity. For instance, in a cycloaddition reaction involving a benzofuran derivative, DFT calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism by comparing the energies of the respective transition states. pku.edu.cn The calculated results can explain observed product distributions and guide the optimization of reaction conditions.

Advanced Spectroscopic and Chromatographic Characterization of 5 Chloro 6 Methyl 3 2h Benzofuranone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of 5-Chloro-6-methyl-3-[2H]-benzofuranone would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group, as well as the electron-donating effect of the methyl group.

The aromatic region would likely display two singlets for the protons on the benzene (B151609) ring, a consequence of their substitution pattern. The proton at C4 would be deshielded by the adjacent chlorine atom, while the proton at C7 would be influenced by the ether oxygen. The methylene (B1212753) protons at the C2 position, adjacent to the carbonyl group, would appear as a singlet. The methyl protons at C6 would also produce a singlet, typically in the upfield region of the spectrum.

Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H-47.2 - 7.5Singlet
H-76.9 - 7.2Singlet
-CH₂- (at C2)3.6 - 3.9Singlet
-CH₃ (at C6)2.2 - 2.5Singlet

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon (C3) would be significantly deshielded and appear at a high chemical shift value. The aromatic carbons would appear in the intermediate region, with their specific shifts influenced by the attached substituents. The methylene carbon (C2) and the methyl carbon would be found in the upfield region of the spectrum.

Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ, ppm)
C3 (C=O)195 - 205
C7a155 - 160
C3a130 - 135
C5128 - 133
C6135 - 140
C4115 - 120
C7110 - 115
C2 (-CH₂-)35 - 45
C-CH₃15 - 20

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton couplings. In the case of this compound, the absence of significant cross-peaks would confirm the isolated nature of the aromatic, methylene, and methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the C4/H4, C7/H7, C2/H2, and the methyl C/H pairs.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band is typically observed in the range of 1700-1750 cm⁻¹. The presence of the chlorine atom would give rise to a C-Cl stretching vibration, usually found in the fingerprint region. The aromatic C=C stretching vibrations and the C-H stretching and bending vibrations of the aromatic ring and the methyl and methylene groups would also be observable.

Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch would also be visible in the Raman spectrum, non-polar bonds, such as the C=C bonds of the aromatic ring, often produce stronger Raman signals.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=O (carbonyl)Stretching1700 - 1750
C=C (aromatic)Stretching1450 - 1600
C-O (ether)Stretching1200 - 1300
C-ClStretching600 - 800
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with a second peak (M+2) at approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, allowing for the unambiguous determination of the molecular formula. longdom.org This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways could include the loss of a chlorine atom, a carbon monoxide molecule, or a methyl radical. The study of fragmentation patterns of related furanones can provide insights into the expected behavior of this compound. imreblank.ch

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands arising from π→π* and n→π* transitions associated with the aromatic system and the carbonyl group. The positions and intensities of these bands are influenced by the substituents on the benzofuranone core.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many benzofuran (B130515) derivatives are known to be fluorescent. photobiology.comnih.govtubitak.gov.tr The fluorescence properties of this compound, including its emission wavelength and quantum yield, would provide further information about its electronic structure and excited state dynamics. The presence of the chlorine atom, a halogen, may influence the fluorescence through the heavy-atom effect, potentially leading to a decrease in fluorescence intensity and an increase in phosphorescence.

Hyphenated Chromatographic Techniques for Separation and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound and its derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation and identification of volatile and non-volatile compounds, respectively.

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. For derivatives of this compound that are thermally stable and possess sufficient vapor pressure, GC-MS provides excellent separation and structural information.

Derivatization: To enhance the volatility of certain derivatives, particularly those with polar functional groups, chemical derivatization may be necessary. Common derivatization techniques include silylation, acylation, and alkylation, which reduce the polarity of the analytes and improve their chromatographic behavior.

Fragmentation Patterns: Upon entering the mass spectrometer, molecules are ionized, typically by electron ionization (EI), which leads to the formation of a molecular ion and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For a derivative of this compound, the following fragmentation patterns can be anticipated:

Isotopic Peaks: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M+ and M+2 peaks in an approximate 3:1 ratio, reflecting the natural abundance of 35Cl and 37Cl. libretexts.orgyoutube.com

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of the methyl group or cleavage within the furanone ring.

Loss of CO: A neutral loss of 28 Da, corresponding to the elimination of a carbon monoxide molecule, is a characteristic fragmentation of cyclic ketones and lactones.

Aromatic Fragmentation: The benzofuran ring system will also lead to characteristic aromatic fragments. The presence of the chloro and methyl substituents will influence the fragmentation of the benzene portion of the molecule. For instance, the loss of a chlorine radical or a methyl radical can be expected. The fragmentation of chlorotoluene, for example, shows a characteristic loss of chlorine to form a methylbenzyl cation. nist.govdocbrown.info

A hypothetical GC-MS analysis of a volatile derivative would involve injection onto a capillary column (e.g., a DB-5ms), where separation occurs based on boiling point and polarity. The separated components then enter the mass spectrometer, and the resulting mass spectra are used for identification by comparing them to spectral libraries or by interpreting the fragmentation patterns.

Table 1: Predicted Key Mass Fragments for a Volatile Derivative of this compound

Fragment DescriptionPredicted m/z
Molecular Ion [M]+Dependent on derivative
Isotopic Peak [M+2]+M+2
Loss of Methyl Group [M-CH3]+M-15
Loss of Carbonyl Group [M-CO]+M-28
Loss of Chlorine Atom [M-Cl]+M-35

For non-volatile, thermally labile, or highly polar derivatives of this compound, LC-MS and HPLC are the methods of choice. These techniques separate compounds in the liquid phase, making them suitable for a wider range of molecules.

HPLC Separation: High-Performance Liquid Chromatography (HPLC) is a powerful separation technique. For the separation of isomeric derivatives of this compound, reversed-phase HPLC is commonly employed. A C18 or phenyl-hexyl column can provide good separation based on hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. The separation of closely related isomers can be challenging and may require optimization of the stationary phase, mobile phase composition, and temperature.

Chiral Separations: Many derivatives of this compound may be chiral. The separation of enantiomers is crucial as they can exhibit different biological activities. Chiral HPLC, using a chiral stationary phase (CSP), is the most effective method for this purpose. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and can separate a broad range of enantiomers through various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

LC-MS Analysis: Coupling HPLC with mass spectrometry provides a powerful tool for both separation and identification. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS. ESI is particularly well-suited for polar and ionic compounds. In an LC-MS/MS setup, precursor ions can be selected and fragmented to provide further structural information, which is invaluable for identifying unknown derivatives and metabolites. The separation of isomers by LC-MS is critical as mass spectrometry alone often cannot distinguish between them.

Table 2: Typical HPLC and LC-MS Parameters for the Analysis of Non-Volatile Benzofuranone Derivatives

ParameterHPLCLC-MS
Column Reversed-phase C18, Phenyl-hexyl, or Chiral Stationary PhaseSame as HPLC
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic AcidSame as HPLC
Flow Rate 0.5 - 1.0 mL/min0.2 - 0.5 mL/min
Detection UV-Vis (e.g., at 254 nm)Mass Spectrometry (ESI or APCI)
Ionization Mode N/APositive or Negative Ion Mode
MS Analyzer N/AQuadrupole, Time-of-Flight (TOF), or Orbitrap

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a novel derivative of this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal structural proof.

The crystal structure of a related compound, 5-chloro-2,4,6-trimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran, reveals that the benzofuran unit is essentially planar. nist.gov It is expected that the benzofuranone core of this compound would also be largely planar. The chlorine and methyl substituents on the benzene ring will influence the crystal packing through van der Waals interactions and potentially weak hydrogen bonds.

The determination of the absolute configuration of any stereocenters in derivatives of this compound is a key strength of X-ray crystallography, particularly when using anomalous dispersion effects. This information is vital for understanding structure-activity relationships.

Table 3: Expected Crystallographic Parameters for a Derivative of this compound (based on related structures)

ParameterExpected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (for racemates) or Non-centrosymmetric (for enantiopure)
Benzofuranone Core Essentially planar
C-Cl Bond Length ~1.74 Å
C-CH3 Bond Length ~1.51 Å
C=O Bond Length ~1.21 Å

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-6-methyl-3-[2H]-benzofuranone, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthesis involves condensation reactions using acetic anhydride and sulfuric acid as a catalyst. For example, 6-methyl-3(2H)-benzofuranone reacts with acetic anhydride under ambient conditions for 5 hours, yielding tris(3-acetoxy-6-methylbenzofuran-2-yl)ethane (4). Optimization includes controlling stoichiometry, reaction time, and acid catalyst concentration. Product purity is confirmed via IR (e.g., 1775 cm⁻¹ for carbonyl groups) and ¹H NMR (δ 2.33–2.47 ppm for acetyl groups) .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer : Key analytical methods include:

  • IR Spectroscopy : Peaks at 1705 cm⁻¹ (carbonyl stretching) and 1599–1512 cm⁻¹ (aromatic C=C) confirm the benzofuranone core .
  • ¹H NMR : Distinct signals include δ 2.39–2.71 ppm (methyl groups), δ 6.81–7.90 ppm (aromatic protons), and δ 8.89 ppm (exocyclic double bond proton) .
  • 13C NMR : Carbonyl carbons appear at ~170 ppm, while aromatic carbons range from 110–150 ppm .

Q. What standard analytical techniques ensure purity and identity of synthesized this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purity assessment. For example, HPLC retention times and MS molecular ion peaks (e.g., m/z 243.05 for brominated analogs) validate identity . Thermal analysis (melting point, TGA) and elemental analysis further corroborate purity .

Advanced Research Questions

Q. What reaction mechanisms explain the acid-catalyzed condensation of this compound with acetic anhydride?

  • Methodological Answer : The reaction proceeds via acid-catalyzed enolization of the benzofuranone, followed by nucleophilic attack on acetic anhydride. Sulfuric acid promotes protonation of the carbonyl oxygen, enhancing electrophilicity. Intermediate formation of 3-acetoxy derivatives is confirmed by ¹H NMR (δ 2.33 ppm for acetate methyl) and IR (1775 cm⁻¹ for ester carbonyl) . Kinetic studies and isotopic labeling can further elucidate mechanistic steps .

Q. How do substituents on the benzofuranone core influence optical properties for applications in fluorescence or dye chemistry?

  • Methodological Answer : Methoxy or halogen substituents (e.g., Cl, Br) alter electron density, affecting π→π* transitions. Computational methods (TD-DFT) predict absorption/emission maxima, while experimental validation uses UV-Vis and fluorescence spectroscopy. For instance, methoxy groups at the 4/5-position red-shift absorption by 20–30 nm . Substituent effects on quantum yields are quantified via comparative photoluminescence assays .

Q. How can contradictions in spectral data between theoretical predictions and experimental results be resolved?

  • Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) may arise from dynamic effects (tautomerism) or crystallographic packing. Techniques include:

  • Variable-temperature NMR to assess conformational exchange.
  • X-ray crystallography to resolve solid-state structures (e.g., dihedral angles in benzofuranone derivatives).
  • DFT calculations to model solvent effects and compare with experimental spectra .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Derivatives are screened for antimicrobial activity via minimum inhibitory concentration (MIC) assays. For example, benzofuranone analogs with hydroxy or methoxy groups show MIC values of 3.125–50 µg/mL against Candida albicans . Metabolic stability is assessed using liver microsomes, while toxicity profiles are determined via in vitro cytotoxicity assays (e.g., MTT) .

Q. How are metabolic pathways of this compound derivatives characterized in pharmacological studies?

  • Methodological Answer : Metabolite identification involves:

  • LC-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
  • Isotopic labeling (e.g., ¹⁴C) to trace metabolic fate in rodent models.
  • Enzyme inhibition assays using CYP450 isoforms to identify metabolic enzymes involved .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.